Calcium folinate

Overview

Description

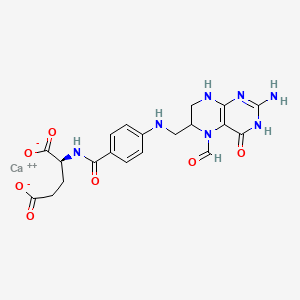

Calcium folinate, also known as Leucovorin, is a folic acid derivative . It is a naturally occurring compound that plays a vital role in various metabolic pathways . It is used in the treatment of anemia and during pregnancy .

Synthesis Analysis

This compound is a diverse group of biologically active compounds that physiologically impact the body’s functions . A sensitive and specific LC-MS/MS analytical research method was developed and optimized for the quantitation of folates in serum .Molecular Structure Analysis

The molecular formula of this compound is C20H21CaN7O7 . It has an average mass of 511.501 Da and a monoisotopic mass of 511.112823 Da .Chemical Reactions Analysis

This compound is a metabolite of folic acid and an essential coenzyme for nucleic acid synthesis . It acts as an antidote to folic acid antagonists, such as methotrexate, which block the conversion of folic acid to tetrahydrofolate .Physical And Chemical Properties Analysis

This compound is a yellowish white or yellow, odourless, powder . It is very soluble in water and practically insoluble in alcohol . It decomposes above 250°C .Scientific Research Applications

1. Teratogenic Mitigation in Developmental Studies

Calcium folinate has been found to reduce the teratogenic effects of all-trans retinoic acid in the craniofacial region and neural tube development in rats. In studies, fetuses treated with this compound showed significantly fewer neural tube and eye defects and only occasional minor clefting in the presumptive hard palate, compared to those treated with all-trans retinoic acid alone (Richardson, Emmanouil-Nikoloussi, & Moxham, 2009).

2. Protective Role in Drug-Induced Damage

This compound demonstrates protective effects against drug-induced damages. For example, it has shown effectiveness in reversing morphologic and steroid-receptor damage induced by methotrexate in rat endosalpinx. This suggests this compound’s role in mitigating the side effects of certain chemotherapeutic agents (Yang, Chen, Wang, Zhao, & Zheng, 2011).

3. Influence on Immunotoxicity

In the context of acute poisoning, this compound can reduce the suppression of various immune responses, such as the metabolic activity of polymorphonuclear leukocytes and the T-dependent humoral immune response. It has been found to restore the function of B-cells in non-inbred rats upon acute methanol poisoning, showcasing its potential in immunotoxicity modulation (Zabrodskii, Lim, & Troshkin, 2005).

4. Analytical and Detection Applications

This compound has been utilized in analytical chemistry for its detection and quantification. Techniques like electrochemical sensors and spectrophotometric methods have been developed for the determination of this compound, highlighting its importance in analytical and pharmaceutical quality control (Mollaei, Ghoreishi, & Khoobi, 2020).

5. Application in Cancer Treatment

This compound plays a significant role in cancer treatment, especially in combination with other chemotherapeutic agents. Its combination with 5-fluorouracil, for example, has shown improved clinical responses in treating various cancers. The use of its sodium salt variant, due to its higher solubility, allows for safer mixing with other drugs, reducing the risk of complications like catheter obstruction (Ratti, Hahne, Toppo, Castelli, Petrelli, Passalacqua, Barni, Tomasello, & Ghidini, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

InChI |

InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/t12?,13-;;;;;;/m0....../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNHRKNLTYYMQA-ZIGBGYJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O.O.O.O.[Ca] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O.O.O.O.[Ca] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33CaN7O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1492-18-8, 41927-89-3 | |

| Record name | Calcium folinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Folinic acid calcium salt pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

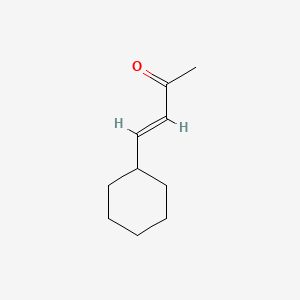

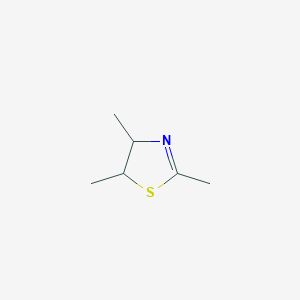

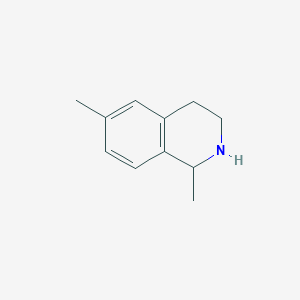

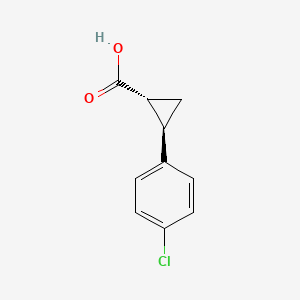

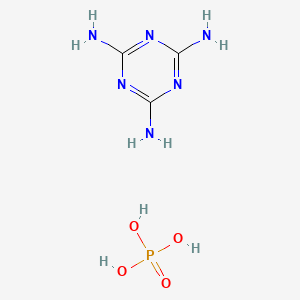

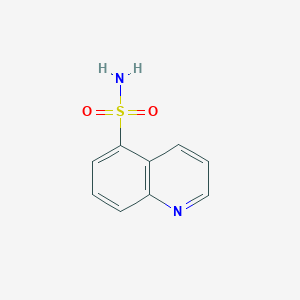

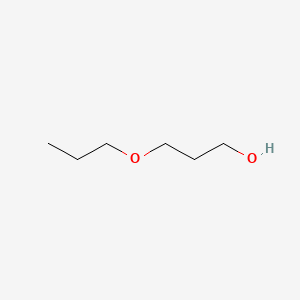

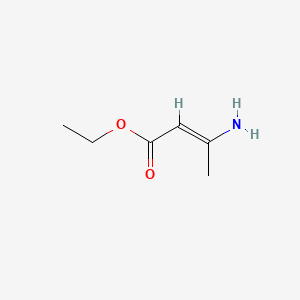

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

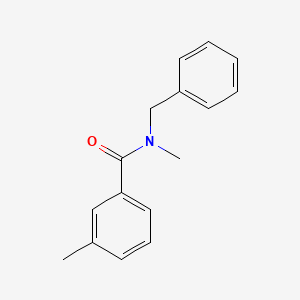

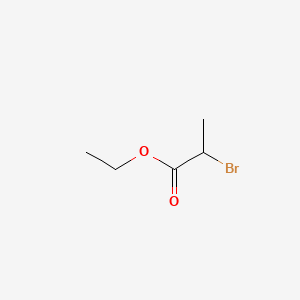

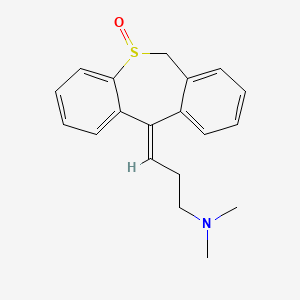

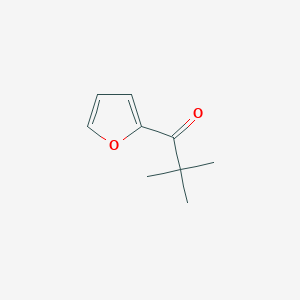

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.